molecular formula C25H29N5OS B15184208 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- CAS No. 88709-67-5

1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)-

Cat. No.: B15184208
CAS No.: 88709-67-5
M. Wt: 447.6 g/mol
InChI Key: OETGPRMHHMEAHO-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- is a complex organic compound that features a pyrrole ring, a nitrile group, and various substituents including a dimethylamino phenyl group, a piperidinyl ethyl thio group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the nitrile group via nucleophilic substitution.
  • Attachment of the dimethylamino phenyl group through electrophilic aromatic substitution.
  • Addition of the piperidinyl ethyl thio group via thiol-ene reactions.
  • Incorporation of the pyridinyl group through cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrrole ring to pyrrolinone.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carbonitrile derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted pyrroles: Compounds with phenyl groups attached to the pyrrole ring.

    Pyridinyl-substituted compounds: Compounds with pyridinyl groups attached to various scaffolds.

Uniqueness

1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

88709-67-5

Molecular Formula

C25H29N5OS

Molecular Weight

447.6 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-5-oxo-2-(2-piperidin-1-ylethylsulfanyl)-4-pyridin-3-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C25H29N5OS/c1-29(2)21-10-8-19(9-11-21)25(20-7-6-12-27-18-20)22(17-26)23(28-24(25)31)32-16-15-30-13-4-3-5-14-30/h6-12,18H,3-5,13-16H2,1-2H3,(H,28,31)

InChI Key

OETGPRMHHMEAHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C(=C(NC2=O)SCCN3CCCCC3)C#N)C4=CN=CC=C4

Origin of Product

United States

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